REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([OH:9])=[O:8].[C:11](Cl)(=O)[C:12](Cl)=O.CCO>C(Cl)Cl.CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([O:9][CH2:11][CH3:12])=[O:8]
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Name
|
|
Quantity
|
301.68 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NN(C1C(=O)O)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 2 h
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Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
The crude product solution was concentrated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
followed by filtration
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
by removing 500 mL of heptane
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation of solids
|
Type
|
FILTRATION
|
Details
|
The solids were collected via filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 297.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |